molecular formula C20H16FN5OS B2680423 N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 872856-67-2

N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B2680423
CAS RN: 872856-67-2
M. Wt: 393.44
InChI Key: DQZHQFSTKQKKAP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 160–161 °C . The IR spectrum shows peaks at 3325 cm−1 (NH), 1670 cm−1 (C=O), 1738 cm−1 (C=O), and 1618 cm−1 (C=N) .

Scientific Research Applications

Phosphodiesterase Inhibition for Cognitive Disorders

Researchers have explored the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones, which include compounds related to N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide, as potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors show promise for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease. The investigational drug ITI-214, which shares a similar chemical scaffold, demonstrated excellent selectivity against all other PDE families and efficacy in vivo, highlighting the compound's potential in CNS and non-CNS disorders (Peng Li et al., 2016).

Radiosynthesis for PET Imaging

Another significant application involves the radiosynthesis of pyrazolo[1,5-a]pyrimidineacetamides, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This series of compounds, including analogs like DPA-714 designed with a fluorine atom, allows for in vivo imaging using PET to study brain disorders and inflammation (F. Dollé et al., 2008).

Antitumor and Antimicrobial Activities

Research has also focused on the synthesis of N-arylpyrazole-containing enaminones, leading to the creation of derivatives with substituted pyrazolo[3,4-d]pyrimidin-4-yl groups. These compounds have been evaluated for their cytotoxic effects against cancer cell lines (e.g., MCF-7, HEPG2) and for their antimicrobial activity, indicating their potential as therapeutic agents for cancer and infectious diseases (S. Riyadh, 2011).

Synthesis and Evaluation in Pharmacology

The compound's framework has been utilized in the synthesis and pharmacological evaluation of various analogs. For example, 6-phenylpyrazolo[3,4-d]pyrimidones have been developed as specific inhibitors of cGMP-specific phosphodiesterase (type V), showing potential for the treatment of conditions like hypertension (B. Dumaitre & N. Dodic, 1996).

Mechanism of Action

Target of Action

N-(4-fluorobenzyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, also known as F1874-0068, is a compound that primarily targets the FLT3 protein . FLT3 is a receptor tyrosine kinase, which plays a crucial role in the proliferation and survival of hematopoietic cells .

Mode of Action

The compound N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide interacts with its target FLT3 by inhibiting its activity . This inhibition disrupts the signal transduction pathways regulated by FLT3, leading to a decrease in the proliferation of hematopoietic cells .

Biochemical Pathways

The primary biochemical pathway affected by N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is the FLT3 signaling pathway . FLT3 is involved in several downstream signaling pathways, including the PI3K/AKT/mTOR pathway, the RAS/RAF/MEK/ERK pathway, and the JAK/STAT pathway . Inhibition of FLT3 by this compound disrupts these pathways, leading to reduced cell proliferation and survival .

Pharmacokinetics

Factors such as how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized, and how quickly it is excreted would all impact its bioavailability and, consequently, its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation. By inhibiting FLT3, this compound disrupts several key signaling pathways involved in cell proliferation and survival . This can lead to a decrease in the growth of cancer cells, particularly in cancers where FLT3 is overexpressed or mutated .

Action Environment

The action, efficacy, and stability of N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can be influenced by various environmental factors. These could include the presence of other drugs, the patient’s overall health status, genetic factors that might affect drug metabolism, and the specific characteristics of the cancer cells (such as the presence of certain mutations). Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c21-15-8-6-14(7-9-15)10-22-18(27)12-28-20-17-11-25-26(19(17)23-13-24-20)16-4-2-1-3-5-16/h1-9,11,13H,10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZHQFSTKQKKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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